1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound classified as a phenyl ketone. It features a fluoro group and a hydroxy group on the aromatic ring, along with a methylpropanone moiety. This compound is recognized for its potential applications in pharmaceuticals and chemical synthesis.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature, particularly in studies related to organic synthesis and medicinal chemistry. Its CAS number is 335287-91-7, which aids in identifying it within chemical databases.
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one falls under the category of halogenated phenolic compounds. It is characterized by its functional groups that influence its reactivity and biological activity.
The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one typically begins with 2-fluoro-4-hydroxyacetophenone as the starting material. The following steps outline the general synthetic route:
In industrial settings, the synthesis process can be scaled up using optimized parameters to enhance yield and purity. The reaction conditions may involve controlled temperatures and pressures to facilitate efficient production.
The molecular formula of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is . The structure includes:
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one can participate in various chemical reactions, including:
Common reagents used for these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. Conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific biological targets, potentially influencing enzymatic pathways or receptor activities due to the presence of the fluoro and hydroxy groups. These functional groups can modulate the compound's reactivity, affecting its binding affinity to biological molecules.
The chemical properties include:
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific uses:
1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS: 1208078-35-6) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO₂ (MW: 182.19 g/mol). Its emergence follows broader trends in medicinal chemistry where halogenation—particularly fluorination—of phenolic scaffolds enhances drug-like properties. Fluorine’s high electronegativity and small atomic radius (van der Waals radius: 1.47 Å) allow it to modulate electronic effects (e.g., pKa, dipole moments) without significant steric perturbation [3]. This compound’s structure merges a meta-fluorinated para-hydroxyphenyl motif with an isobutyl ketone chain, reminiscent of nonsteroidal anti-inflammatory drug (NSAID) pharmacophores like ibuprofen. Historically, such motifs gained traction after studies showed that fluorination improves metabolic stability and target binding in neuroactive and anti-inflammatory agents [2] [5]. Its synthetic accessibility—via Friedel-Crafts acylation or Suzuki coupling—facilitates rapid diversification for structure-activity studies [3].
Table 1: Physicochemical Profile of 1-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁FO₂ |
Molecular Weight | 182.19 g/mol |
IUPAC Name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one |
Canonical SMILES | CC(C)C(=O)C1=CC=C(O)C=C1F |
Topological Polar Surface Area | 37.3 Ų |
Hydrogen Bond Donors | 1 |
This compound serves as a critical template for probing halogen positioning effects in bioactive molecules. Key SAR insights derived from its analogs include:
Table 2: Impact of Structural Modifications on Biological Activity
Modification Site | Example Change | Biological Consequence |
---|---|---|
Halogen Position | Ortho → meta F | ↑ α7 nAChR PAM efficacy (EC₅₀ ↓ 60%) [5] |
Phenolic OH | Methylation | Loss of COX-2 inhibition (IC₅₀ >100 μM) [2] |
Ketone Chain | Replacement with carboxyl | ↓ CNS penetration; ↑ renal clearance [1] |
This scaffold intersects two therapeutic domains:
Table 3: Pipeline Status of Key Analogs
Therapeutic Area | Representative Analog | Development Stage | Primary Target |
---|---|---|---|
Neuropharmacology | BMS-986169 [1] | Preclinical (IV GluN2B NAM) | NMDA receptor subtype |
RGM079 [5] | Preclinical (α7 nAChR PAM) | Nicotinic receptors | |
Anti-Inflammatory | Ibuprofen-1,2,3-triazoles [2] | Lead optimization | COX-2/TLR4 |
Quinoline-3-carboxamides [8] | In vivo validation | NF-κB signaling |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1